Mebezonium Iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Analytical Toxicology

A study conducted by Morini et al. (2012) explored the distribution of mebezonium iodide in a case of suicide, highlighting its significance in forensic toxicology. The research utilized liquid chromatography-tandem mass spectrometry to analyze the distribution of this compound in various biological matrices. This approach provided a sensitive means for determining the presence and concentration of this compound in forensic investigations (Morini et al., 2012).

Chemical Ionization Mass Spectrometry

Iyer et al. (2016) discussed the use of iodide-based chemical ionization mass spectrometry (CIMS) for detecting organic and inorganic compounds, including this compound. The study indicated that the properties of iodide, such as its significant electronegativity, make it suitable for detecting various compounds with high sensitivity and selectivity. This research demonstrates the potential of using iodide-based CIMS in the analysis of complex chemical compounds (Iyer et al., 2016).

Veterinary Medicine and Toxicology

A study by Lajtai et al. (2016) highlighted the use of Tanax® (containing this compound) in veterinary medicine and its potential for abuse. The research provided insight into the presence of this compound in Tanax® and its implications in cases of drug abuse or accidental poisoning, emphasizing the need for awareness and control in the use of such veterinary drugs (Lajtai et al., 2016).

Solar Cell Applications

Research on solution-processed formamidinium lead iodide perovskite thin films, including studies by Fang et al. (2015) and Kim et al. (2012), has revealed their potential applications in solar cells. These studies explored the dynamic optical properties and efficiency of these films, indicating their relevance in the development of high-performance solar cells (Fang et al., 2015); (Kim et al., 2012).

Atmospheric Studies

Lee et al. (2014) utilized an iodide-adduct high-resolution time-of-flight chemical-ionization mass spectrometer for studying various atmospheric compounds. This technology demonstrated effectiveness in detecting and analyzing a range of organic and inorganic atmospheric species, highlighting the versatility of iodide-based analytical methods in environmental sciences (Lee et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "Mebezonium Iodide can be synthesized using a quaternization reaction between 3-(2-methoxybenzyl)-1-methyl-4-piperidone and methyl iodide.", "Starting Materials": [ "3-(2-methoxybenzyl)-1-methyl-4-piperidone", "Methyl iodide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 3-(2-methoxybenzyl)-1-methyl-4-piperidone in methanol.", "Add methyl iodide dropwise to the solution with continuous stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold methanol and dry it in a vacuum oven.", "Dissolve the solid in a mixture of water and methanol.", "Add sodium hydroxide to the solution until pH reaches 10-11.", "Filter the solution to remove any insoluble material.", "Add methyl iodide to the solution with continuous stirring.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold methanol and dry it in a vacuum oven.", "Recrystallize the solid from a mixture of methanol and water to obtain pure Mebezonium Iodide." ] } | |

CAS RN |

7681-78-9 |

Molecular Formula |

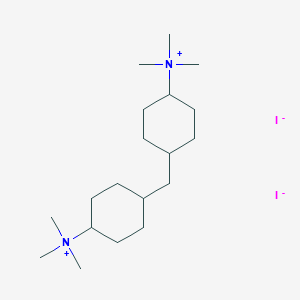

C19H40IN2+ |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;iodide |

InChI |

InChI=1S/C19H40N2.HI/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6;/h16-19H,7-15H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

DCRDVAAKUAOJMY-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-] |

Other CAS RN |

7681-78-9 |

Pictograms |

Acute Toxic; Health Hazard |

synonyms |

4,4’-Methylenebis[N,N,N-trimethyl-cyclohexanaminium Diiodide; _x000B_(Methylenedi-1,4-cyclohexylene)bis[trimethylammonium Iodide]; _x000B_4,4’-Methylenebis(cyclohexyltrimethylammonium Iodide); |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Mebezonium Iodide?

A: this compound is a quaternary ammonium compound that acts as an acetylcholine inhibitor. [] While the specific details of its interaction with acetylcholine receptors haven't been extensively studied in the provided research, its classification suggests it likely acts as a neuromuscular blocking agent. This means it likely prevents acetylcholine from binding to its receptors at the neuromuscular junction, ultimately leading to muscle paralysis. []

Q2: How is this compound typically administered, and what is its distribution in the body?

A: While the research primarily focuses on forensic analysis after suicides, it indicates that this compound is typically administered intravenously as part of the Tanax® (T-61) formulation used for animal euthanasia. [, , , ] In a studied case, this compound showed a wide distribution in the body, with the highest concentration found in the liver (24.80 mg/kg) and the lowest in muscle tissue (2.80 mg/kg). [] This suggests that the compound might undergo different rates of distribution and metabolism in various organs.

Q3: What are the primary concerns regarding the safety and potential misuse of this compound?

A: The research highlights a significant concern regarding the misuse of Tanax®, which contains this compound, in suicide attempts. [, , ] This emphasizes the need for stricter control and regulations surrounding the access and distribution of this veterinary euthanasia solution. Additionally, while the research doesn't explicitly discuss long-term toxicity, the potent pharmacological effects of this compound, particularly its ability to induce muscle paralysis and potentially respiratory failure, underscore the need for caution and responsible use within its intended veterinary applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)

![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)